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Compound of Interest

Compound Name: 5-Bromo-6-methylpyrazin-2-amine

Cat. No.: B112964

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 5-Bromo-6-methylpyrazin-2-amine (CAS No: 74290-69-0).[1][2] Due to the limited
availability of publicly accessible experimental spectra, this document presents a combination
of experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR)
and Infrared (IR) spectroscopic data. These predictions are based on established principles of
spectroscopy and data from analogous compounds. This guide is intended to support research
and development activities by providing key analytical and structural information.

Compound Overview

5-Bromo-6-methylpyrazin-2-amine is a substituted pyrazine derivative. The pyrazine ring is a
core structure in many biologically active compounds, making its derivatives, such as the title
compound, valuable intermediates in medicinal chemistry and drug discovery. The presence of
a bromine atom, a methyl group, and an amine group on the pyrazine ring offers multiple sites
for further chemical modification.

Molecular Structure:
Chemical Formula: CsHeBrNs[1][3]

Molecular Weight: 188.03 g/mol [1]
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Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-Bromo-6-methylpyrazin-2-

amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Predicted)

IH NMR (Proton NMR) Data (Predicted in CDClIs, 400 MHZz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.8-8.0 Singlet 1H Pyrazine ring C-H
~4.8-5.2 Broad Singlet 2H -NHz2 (Amino)
~24-26 Singlet 3H -CHs (Methyl)

13C NMR (Carbon-13 NMR) Data (Predicted in CDCls, 100 MHz)

Chemical Shift (6, ppm) Assignment
~ 155 - 158 C-2 (C-NH2)
~148 - 152 C-6 (C-CHs)
~138-142 C-3(C-H)
~120-125 C-5 (C-Br)
~20-23 -CHs

Infrared (IR) Spectroscopy (Predicted)

Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric and

3450 - 3300 Medium, Doublet ] ] ]
symmetric) of primary amine
3100 - 3000 Weak Aromatic C-H stretch
2980 - 2850 Weak Aliphatic C-H stretch (-CHs)
N-H bend (scissoring) of
1650 - 1600 Strong ] ]
primary amine
) Aromatic C=C and C=N
1580 - 1450 Medium to Strong )
stretching
1380 - 1360 Medium C-H bend of -CHs
1340 - 1250 Strong Aromatic C-N stretch
700 - 600 Strong C-Br stretch
Mass Spectrometry (MS)
Experimental GC-MS Data[3]
m/z Value Relative Intensity (%) Assignment

[M]*" (Molecular ion with

187/189 ~ 1:1 ratio
isotopic pattern for Br)
172/174 Variable [M-CHs]*
108 Variable [M-Br]*
81 Variable [CaH3N2]*

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of analytical data. The
following are general protocols for acquiring the spectroscopic data.
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NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-6-methylpyrazin-2-
amine in about 0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

'H NMR Acquisition:
o Tune and shim the spectrometer.

o Acquire a one-pulse *H spectrum with a sufficient number of scans to achieve a good
signal-to-noise ratio.

o Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds,
acquisition time of 2-4 seconds.

13C NMR Acquisition:
o Switch the probe to the 13C frequency.
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds, a
larger number of scans will be required compared to *H NMR.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Reference the spectra to the residual solvent peak or an
internal standard (e.g., TMS).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Procedure:
e Sample Preparation:

o Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide
(KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a
transparent pellet using a hydraulic press.

o Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment (or clean ATR crystal).
o Place the sample in the spectrometer and record the sample spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of
4000-400 cm™1.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Procedure:

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic
solvent (e.g., dichloromethane or ethyl acetate).

e GC Separation:

o Inject a small volume (e.g., 1 pL) of the prepared solution into the GC.
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o The sample is vaporized and separated on a capillary column (e.g., a non-polar column
like DB-5).

o Atypical temperature program would start at a low temperature (e.g., 50 °C), hold for 1-2
minutes, and then ramp up at 10-20 °C/min to a final temperature of 250-280 °C.

e MS Detection:
o As the compound elutes from the GC column, it enters the mass spectrometer.
o lonization: Electron lonization (El) at a standard energy of 70 eV is typically used.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a
mass analyzer (e.g., a quadrupole).

o A mass range of m/z 40-300 is typically scanned.

o Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak
corresponding to 5-Bromo-6-methylpyrazin-2-amine. Extract the mass spectrum for that
peak to observe the molecular ion and fragmentation pattern.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 5-
Bromo-6-methylpyrazin-2-amine.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data for 5-Bromo-6-methylpyrazin-2-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112964#spectroscopic-data-for-5-bromo-6-
methylpyrazin-2-amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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